Home > Products > Screening Compounds P108983 > N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide - 1421583-56-3

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide

Catalog Number: EVT-2513147
CAS Number: 1421583-56-3
Molecular Formula: C22H20F3N3O2
Molecular Weight: 415.416
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This compound was synthesized and characterized using techniques such as 1HNMR, Mass, IR & Elemental analysis. []

Relevance: While structurally different from N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide, this compound shares the presence of a benzamide group and a trifluoromethyl substituent. The research focus on synthesis and characterization suggests a potential interest in similar compounds with variations in core structure and substituents. []

N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: This compound, 13an, exhibits potent multi-kinase inhibitory activity, targeting Src, KDR, and kinases within the MAPK pathway. It demonstrates anti-tumor activity, particularly against triple-negative breast cancer (TNBC), both in vitro and in vivo. Additionally, it possesses favorable pharmacokinetic properties and low toxicity. []

Relevance: Similar to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide, this compound contains a benzamide moiety and a trifluoromethyl substituent. The presence of a cycloalkyl group (cyclohexyl in 13an and cyclopentyl in the target compound) further suggests a potential structural relationship. This connection highlights the exploration of compounds with diverse core structures and substituents for modulating kinase activity, including potential applications in cancer treatment. []

5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

Compound Description: Compound 1f demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), showing a rapid concentration-dependent effect. []

Relevance: This compound shares the benzamide group and the trifluoromethyl substituent with N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide. Although the core structures differ, the shared features suggest that the target compound might also be investigated for potential antimicrobial activity. []

4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl) benzamide (TAK-960)

Compound Description: TAK-960 is an orally bioavailable, selective inhibitor of Polo-like kinase 1 (PLK1). [] It demonstrates potent anti-tumor activity in various preclinical models.

Relevance: This compound exhibits structural similarities with N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide, particularly the presence of a cyclopentyl group and a benzamide moiety. Both compounds also incorporate fluorine atoms in their structures, although in different positions and numbers. These commonalities suggest that the target compound might also be investigated for potential anti-tumor activity, particularly targeting PLK1 or related kinases. []

(1R,3R,2E)-N-[3,4-dichlorobenzyl)]-4-[(hexahydro-2-oxo-1H-azepin-3-yl)amino]-N-methyl-3,5bis(trifluoromethyl) benzamide (DNK333)

Compound Description: DNK333 is a potent and selective dual NK1/NK2 neurokinin receptor antagonist. It exhibits various pharmacological effects in the airways, including the inhibition of bronchoconstriction, extravasation, cough, and airway hyperreactivity induced by neuropeptides. []

Relevance: Although DNK333 and N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide have distinct core structures, they share a common benzamide group and trifluoromethyl substituents. This structural resemblance suggests potential interest in exploring the target compound for activity at neurokinin receptors or related targets, particularly given DNK333's role in airway pharmacology. []

4-(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (BI 2536)

Compound Description: BI 2536 is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), currently under investigation as an anti-cancer agent. []

Relevance: This compound shares several structural features with N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide, notably the presence of a cyclopentyl group and a benzamide moiety. This structural similarity, alongside BI 2536's role as a Plk1 inhibitor, suggests that the target compound might also possess anti-cancer properties and could be investigated for similar activity against Plk1 or related kinases. []

Synthesis Analysis

The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide typically involves several key steps:

  1. Formation of Phthalazinone Derivative: The initial step often includes the reaction of phthalic anhydride with cyclopentylamine to form a phthalazinone structure. This reaction can be facilitated by heating in the presence of solvents like toluene.
  2. Methylation Reaction: The phthalazinone derivative is then subjected to a methylation process using formaldehyde or an equivalent methylating agent to introduce the methyl group at the nitrogen atom.
  3. Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.
  4. Final Amide Formation: The final step involves acylation where the amine derived from the previous reactions is treated with an appropriate acid chloride or anhydride to form the amide bond, yielding the final product .
Molecular Structure Analysis

The molecular structure of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide features a complex arrangement:

  • Core Structure: The compound includes a phthalazinone core characterized by a fused ring system containing nitrogen atoms.
  • Functional Groups: It contains a trifluoromethyl group (-CF₃) that enhances lipophilicity and potentially increases biological activity. The amide functional group (-C(=O)N-) contributes to its solubility and reactivity.

The structural representation can be analyzed using computational chemistry tools to visualize electronic distributions and potential reactive sites.

Chemical Reactions Analysis

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide can participate in several chemical reactions:

  1. Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions, which may lead to further functionalization.
  2. Hydrolysis: In aqueous environments, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  3. Reduction Reactions: The ketone functionality in the cyclopentyl moiety may be subject to reduction reactions, potentially altering biological activity.

These reactions provide pathways for modifying the compound for enhanced properties or new applications.

Mechanism of Action
  1. Enzyme Inhibition: Many phthalazinone derivatives act as inhibitors for enzymes involved in inflammatory pathways or cancer cell proliferation.
  2. Receptor Modulation: This compound may interact with specific receptors in cellular signaling pathways, influencing processes such as apoptosis or immune response.

Experimental data from related compounds suggest that these interactions can lead to therapeutic effects against various diseases, including cancer and autoimmune disorders .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide include:

  • Molecular Weight: 415.4 g/mol
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available

Though specific experimental values are not provided, predictions based on similar compounds suggest it may exhibit moderate solubility in organic solvents due to its lipophilic character imparted by the trifluoromethyl group .

Applications

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide has potential applications in several scientific fields:

  1. Pharmaceutical Research: Given its structural similarities to known therapeutic agents, it could serve as a lead compound for developing new anti-inflammatory or anticancer drugs.
  2. Biochemical Studies: Its unique structure allows it to be used as a tool for studying enzyme mechanisms or cellular signaling pathways.
  3. Material Science: Due to its chemical stability and potential reactivity, it may find applications in developing advanced materials or coatings .

Properties

CAS Number

1421583-56-3

Product Name

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide

Molecular Formula

C22H20F3N3O2

Molecular Weight

415.416

InChI

InChI=1S/C22H20F3N3O2/c23-22(24,25)15-11-9-14(10-12-15)20(29)26-13-19-17-7-3-4-8-18(17)21(30)28(27-19)16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13H2,(H,26,29)

InChI Key

ZVIBXFLBJJBKLO-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=C(C=C4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.